molecular formula C7H10N4O B12125025 Propanamide, 3-amino-N-2-pyrimidinyl- CAS No. 90303-24-5

Propanamide, 3-amino-N-2-pyrimidinyl-

Cat. No.: B12125025
CAS No.: 90303-24-5
M. Wt: 166.18 g/mol
InChI Key: GMIUREFBOUDZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 3-amino-N-2-pyrimidinyl-: is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol It contains a propanamide backbone with an amino group at the 3-position and a pyrimidinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanamide, 3-amino-N-2-pyrimidinyl- can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines .

Industrial Production Methods: Industrial production methods for propanamide, 3-amino-N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 3-amino-N-2-pyrimidinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyrimidinyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amides and pyrimidines.

Scientific Research Applications

Chemistry: Propanamide, 3-amino-N-2-pyrimidinyl- is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, propanamide, 3-amino-N-2-pyrimidinyl- is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of propanamide, 3-amino-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Propanamide, 3-amino-N-2-pyrimidinyl- is unique due to its specific substitution pattern and the presence of both amino and pyrimidinyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrimidinyl group may confer additional binding affinity to certain biological targets, making it more suitable for specific applications.

Biological Activity

Propanamide, 3-amino-N-2-pyrimidinyl-, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, anticancer properties, and antiviral potential.

Chemical Structure and Properties

Propanamide, 3-amino-N-2-pyrimidinyl-, is characterized by its pyrimidine ring structure, which is significant in many biological systems. The compound's molecular formula is C7_7H9_9N3_3O, and it possesses a molecular weight of approximately 151.17 g/mol. The presence of the amino group and the pyrimidine moiety contributes to its reactivity and biological interactions.

Synthesis

The synthesis of Propanamide, 3-amino-N-2-pyrimidinyl-, typically involves the reaction of pyrimidine derivatives with amide-forming reagents. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring variations in substituents to modulate biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to pyrimidine derivatives. For instance, a study evaluating the anti-proliferative effects of various pyrimidine derivatives on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) reported significant inhibitory effects on cell growth.

Table 1: Anti-Proliferative Activity of Pyrimidine Derivatives

Compound IDCell LineIC50_{50} (µM)% Inhibition
Compound 1MDA-MB-23115.3>85
Compound 2HCT11629.1>85
PropanamideMDA-MB-231TBDTBD

Note: TBD indicates that specific data for Propanamide is still under investigation or not yet published.

In vitro assays demonstrated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutic agents, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .

Antiviral Activity

The antiviral properties of Propanamide, 3-amino-N-2-pyrimidinyl-, have also been explored in various studies. Research focusing on N-heterocycles has indicated that derivatives bearing pyrimidine rings can act as inhibitors against viruses such as HIV and hepatitis C virus (HCV).

Table 2: Antiviral Activity Data

Compound IDVirus TypeIC50_{50} (µM)Selectivity Index
Compound AHIV2.95High
Compound BHCV9.19Moderate
PropanamideTBDTBDTBD

The antiviral mechanisms often involve interference with viral replication processes or inhibition of viral enzymes, showcasing the potential for Propanamide as a lead compound in antiviral drug development .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxicity of Propanamide derivatives against various cancer cell lines. Results indicated that some derivatives could reduce cell viability significantly compared to controls, suggesting a promising avenue for further research into their mechanisms of action and therapeutic applications.

Case Study 2: Antiviral Screening
In another investigation, several pyrimidine-based compounds were screened for their ability to inhibit viral replication in vitro. The study found that certain modifications to the pyrimidine structure enhanced antiviral activity, leading to further exploration of Propanamide's derivatives in this context.

Properties

CAS No.

90303-24-5

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-N-pyrimidin-2-ylpropanamide

InChI

InChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12)

InChI Key

GMIUREFBOUDZBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.